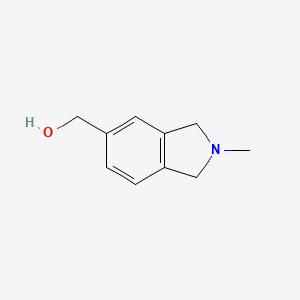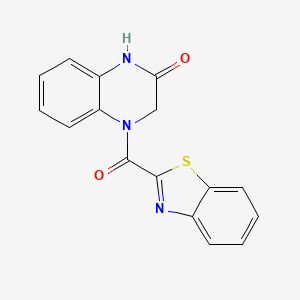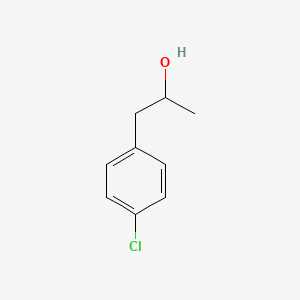
1-(4-Chlorophenyl)propan-2-ol
描述
1-(4-Chlorophenyl)propan-2-ol is an organic compound belonging to the class of secondary alcohols It consists of a propanol backbone substituted with a 4-chlorophenyl group at the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers higher efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(4-chlorophenyl)propan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to 1-(4-chlorophenyl)propan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 1-(4-Chlorophenyl)propan-2-one.
Reduction: 1-(4-Chlorophenyl)propan-2-amine.
Substitution: 1-(4-Chlorophenyl)propan-2-chloride or 1-(4-Chlorophenyl)propan-2-bromide.
科学研究应用
1-(4-Chlorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving secondary alcohols.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. Additionally, the 4-chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function and stability.
相似化合物的比较
1-(4-Chlorophenyl)ethanol: Similar structure but with one less carbon in the backbone.
1-(4-Chlorophenyl)propan-2-one: The ketone analog of 1-(4-Chlorophenyl)propan-2-ol.
1-(4-Chlorophenyl)propan-2-amine: The amine analog obtained through reduction.
Uniqueness: this compound is unique due to its secondary alcohol functional group, which imparts distinct reactivity compared to primary alcohols or ketones. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
IUPAC Name |
1-(4-chlorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKQJOVJKIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzoate](/img/structure/B2438964.png)
![Methyl 1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylate](/img/structure/B2438965.png)

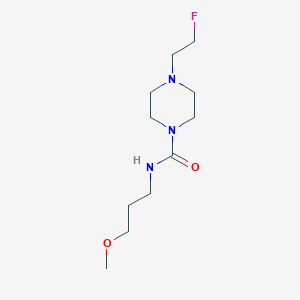
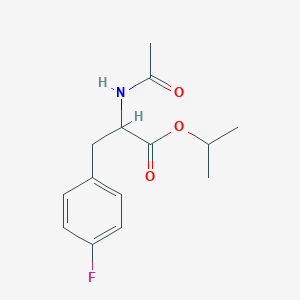
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2438971.png)
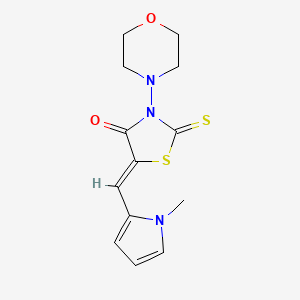
![3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2438973.png)
![ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2438975.png)
![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)
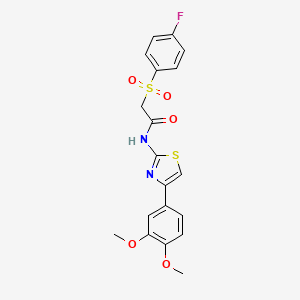
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2438983.png)
